![molecular formula C9H16ClNO B15302466 (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride](/img/structure/B15302466.png)
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride
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Overview
Description
(1R,6S)-7,7-dimethyl-2-azabicyclo[411]octan-3-one hydrochloride is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic conditions to form the bicyclic core. The reaction conditions often involve the use of strong acids such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring, often facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one
- (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one acetate
Uniqueness
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride is unique due to its hydrochloride salt form, which can enhance its solubility and stability compared to its non-salt counterparts. This makes it particularly useful in applications where solubility is a critical factor.
Biological Activity
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one hydrochloride is a bicyclic compound notable for its unique structural characteristics and potential biological activities. This article explores its pharmacological properties, receptor interactions, and therapeutic potentials based on diverse scientific literature.
- Molecular Formula : C9H15NO
- Molecular Weight : 153.22 g/mol
- CAS Number : 87295-19-0
The compound features a seven-membered ring with two methyl groups attached to a nitrogen-containing carbon, which contributes to its stability and reactivity in various chemical environments .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly as a potential pharmacological agent. Its structural similarity to known neurotransmitter modulators suggests it may interact with various receptors in the central nervous system (CNS) and modulate neurotransmission.
Potential Pharmacological Effects
Preliminary studies have shown that this compound may possess:
- Neuroprotective Properties : Potential modulation of neurotransmitter release.
- Analgesic Effects : Similarities to compounds that inhibit pain pathways.
- Anti-inflammatory Activity : Possible inhibition of inflammatory mediators.
Further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potential .
The exact mechanism of action for (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one remains under investigation; however, initial findings suggest interactions with specific CNS receptors could be involved in its pharmacological effects.
Receptor Interaction Studies
Studies have focused on the binding affinity of this compound with various receptors:
- Nicotinic Acetylcholine Receptors : Potential involvement in cognitive enhancement.
- Serotonin Receptors : Possible implications in mood regulation.
These interactions could provide insights into its pharmacological effects and guide future research directions .
Comparative Analysis with Similar Compounds
The following table compares (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
3-Azabicyclo[4.3.1]decan-4-one | Structure | Larger ring system; different nitrogen positioning |
7-Methyl-2-azabicyclo[4.1.0]heptan | Structure | Fewer methyl groups; different biological activity |
8-Azabicyclo[4.2.0]octane | Structure | Variation in ring size; distinct chemical properties |
The uniqueness of (1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one lies in its specific stereochemistry and potential biological applications compared to these similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential as a lead candidate for further development:
- Neuropharmacological Screening : Initial screenings indicated promising activity at low concentrations against various CNS-related targets.
- Inflammatory Response Management : Investigations into its role as an N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitor showed potential for managing inflammation by preserving endogenous anti-inflammatory mediators like palmitoylethanolamide (PEA) .
Properties
Molecular Formula |
C9H16ClNO |
---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c1-9(2)6-3-4-8(11)10-7(9)5-6;/h6-7H,3-5H2,1-2H3,(H,10,11);1H/t6-,7+;/m0./s1 |
InChI Key |
ZUZGTVMBFLSMGA-UOERWJHTSA-N |
Isomeric SMILES |
CC1([C@H]2CCC(=O)N[C@@H]1C2)C.Cl |
Canonical SMILES |
CC1(C2CCC(=O)NC1C2)C.Cl |
Origin of Product |
United States |
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